1-(3-Fluorophenyl)pentan-1-one
Description
1-(3-Fluorophenyl)pentan-1-one (IUPAC name), also known as 3F-α-PVP or 3-fluoro-α-pyrrolidinovalerophenone, is a synthetic cathinone derivative belonging to the α-pyrrolidinophenone family. Its molecular formula is C₁₅H₂₀FNO, and it features a fluorophenyl ring substituted at the 3-position and a pyrrolidine group at the β-position of the pentanone backbone . This compound is structurally related to α-PVP (α-pyrrolidinopentiophenone), a potent psychostimulant, but differs in the addition of a fluorine atom on the phenyl ring. 3F-α-PVP has been identified as a new psychoactive substance (NPS) with reported neurological and cardiovascular toxicity, leading to its recommendation for regulatory control in some jurisdictions .
Properties
IUPAC Name |
1-(3-fluorophenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSIMBACLPHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The acylium ion (R–C≡O⁺), generated from pentanoyl chloride and AlCl₃, attacks the meta position of 3-fluorobenzene due to the electron-withdrawing effect of the fluorine atom. The reaction proceeds at reflux temperatures (80–100°C) in non-polar solvents such as dichloromethane or carbon disulfide. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
Optimization and Challenges
Yields in Friedel-Crafts reactions are highly dependent on the electronic nature of the aromatic substrate. Fluorine’s strong electron-withdrawing effect deactivates the ring, necessitating prolonged reaction times (6–12 hours) and excess acyl chloride to drive the reaction to completion. Post-reaction workup involves quenching with ice-cold hydrochloric acid, followed by extraction with organic solvents and purification via column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Friedel-Crafts Acylation Parameters for this compound
Grignard Reagent Coupling
An alternative route involves the reaction of a Grignard reagent with a fluorinated benzoyl chloride. This method, adapted from a patent describing the synthesis of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone, offers higher regiocontrol compared to Friedel-Crafts acylation.
Stepwise Synthesis
-
Preparation of 3-Fluorobenzoyl Chloride :
3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours, yielding 3-fluorobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure. -
Formation of the Grignard Reagent :
Pentylmagnesium bromide is prepared by reacting 1-bromopentane with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen. -
Coupling Reaction :
3-Fluorobenzoyl chloride is added dropwise to the Grignard reagent at 0°C, followed by the addition of FeCl₃ (5–10 mol%) as a catalyst. The mixture is stirred for 3 hours, hydrolyzed with dilute HCl, and extracted with diethyl ether. The product is purified via recrystallization (petroleum ether/ethyl acetate).
Table 2: Grignard Coupling Parameters
| Parameter | Value/Description |
|---|---|
| Boronic Acid | 3-Fluorophenylboronic acid |
| Halide | 1-Bromopentan-1-one |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/water (4:1) |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield* | 55–70% |
| *Extrapolated from similar reactions. |
Adaptation of Friedländer Quinoline Synthesis
Polyphosphoric acid (PPA)-mediated cyclization, typically used for quinoline derivatives, has been repurposed for synthesizing aryl ketones. While the original study focused on 1-(4-phenylquinolin-2-yl)propan-1-one, the solvent-free conditions and catalytic system are applicable to this compound.
Procedure
A mixture of 3-fluorobenzaldehyde and pentan-2,3-dione is heated with PPA at 90°C for 1 hour. The reaction is quenched with saturated Na₂CO₃, extracted with dichloromethane, and purified via recrystallization. This method achieves moderate yields but benefits from short reaction times and minimal solvent use.
Table 4: Friedländer Synthesis Adaptation
| Parameter | Value/Description |
|---|---|
| Aldehyde | 3-Fluorobenzaldehyde |
| Dione | Pentan-2,3-dione |
| Catalyst | PPA |
| Temperature | 90°C |
| Reaction Time | 1 hour |
| Yield* | 50–60% |
| *Based on analogous quinoline synthesis. |
Comparative Analysis of Preparation Methods
Table 5: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 45–60% | Moderate | Industrial | Low |
| Grignard Coupling | 65–75% | High | Laboratory | Moderate |
| Suzuki-Miyaura | 55–70% | High | Pilot-scale | High |
| Friedländer Adaptation | 50–60% | Moderate | Laboratory | Low |
-
Friedel-Crafts Acylation : Preferred for bulk production despite lower yields due to simplicity and reagent availability.
-
Grignard Coupling : Offers superior regioselectivity but requires stringent anhydrous conditions.
-
Suzuki-Miyaura : Ideal for functionalized derivatives but involves expensive palladium catalysts.
-
Friedländer Adaptation : Environmentally friendly (solvent-free) but limited to specific substrates .
Chemical Reactions Analysis
1-(3-Fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-(3-Fluorophenyl)pentan-1-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The ketone group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
- Substitution Reactions : The fluorine atom can participate in nucleophilic aromatic substitution reactions.
These reactions enable the development of new compounds with tailored properties for specific applications.
Biology
Research has shown that this compound exhibits significant biological activity. It is being studied for its potential effects on neurotransmitter systems, particularly its interaction with monoamine transporters. This interaction may lead to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Medicine
The compound's pharmacological effects have been investigated in various studies:
- Psychoactive Effects : Similar to other stimulants, it increases energy and mood elevation.
- Anticancer Properties : Preliminary studies indicate that structurally related compounds can inhibit cancer cell proliferation by interfering with tubulin polymerization, suggesting a potential role for this compound in cancer therapy .
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.
Study on Neurotransmitter Interaction
A study published in Molecules examined various cathinones, including this compound. The findings confirmed that this compound significantly inhibits the reuptake of serotonin and norepinephrine, contributing to its stimulant properties .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and activity, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound may modulate neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The table below highlights key structural and pharmacological differences between 1-(3-Fluorophenyl)pentan-1-one and analogous cathinones:
Key Comparisons
Halogen Substitution
- 3F-α-PVP vs. Chlorine’s larger atomic size may enhance lipophilicity, increasing blood-brain barrier penetration .
- 3F-α-PVP vs. MFPVP : MFPVP’s additional methyl group at the 3-position likely improves metabolic stability by steric hindrance, reducing enzymatic degradation .
Alkyl Chain Modifications
- 3F-α-PVP vs. 4F-PHP: Extending the alkyl chain from pentanone (C5) to hexanone (C6) in 4F-PHP may prolong its half-life and duration of action, as seen in other cathinones .
Aromatic Ring Variations
- 3F-α-PVP vs. Pentylon : Replacing the fluorophenyl ring with a benzodioxol group (as in Pentylon) shifts activity toward serotonergic pathways, reducing stimulant effects .
Pharmacological Profile
Preclinical data suggest fluorinated analogs may exhibit higher receptor affinity than non-halogenated counterparts .
Analytical and Regulatory Considerations
- Detection Challenges : 3F-α-PVP and its analogs are difficult to identify due to structural similarities and lack of reference standards. Mass spectrometry and NMR are critical for differentiation .
- Regulatory Trends : As of 2025, 3F-α-PVP remains under evaluation by agencies like the EMCDDA, while α-PVP and MDPV are already controlled internationally .
Biological Activity
Overview
1-(3-Fluorophenyl)pentan-1-one, a synthetic compound classified as a cathinone, shares structural similarities with amphetamines. Its unique fluorine substitution on the phenyl ring significantly influences its biological activity, particularly in neuropharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol
IUPAC Name: this compound
InChI Key: UQWUGYNIYKLLDF-UHFFFAOYSA-N
The presence of the fluorine atom alters the electronic properties of the phenyl ring, impacting the compound's interactions with biological targets.
This compound primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter levels in the brain. It inhibits the reuptake of:
- Dopamine
- Norepinephrine
- Serotonin
This inhibition leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced central nervous system stimulation and psychoactive effects. The compound's mechanism is similar to that of other cathinones, which are known for their stimulant properties.
Neuropharmacological Effects
Research indicates that this compound exhibits significant stimulant effects comparable to traditional amphetamines. Its impact on neurotransmitter systems suggests potential applications in treating conditions like ADHD and depression, although further studies are required to confirm efficacy and safety.
Case Studies
A notable case study involving cathinone derivatives highlighted the risks associated with their recreational use. A report documented a drug-related death linked to the use of similar compounds (MPHP and 4-MEAP), emphasizing the need for caution and further investigation into the safety profiles of such substances .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)pentan-1-one | Cathinone | Similar stimulant effects |
| 1-(3-Chlorophenyl)pentan-1-one | Cathinone | Slightly different reactivity |
| 1-(3-Methylphenyl)pentan-1-one | Cathinone | Varying psychoactive properties |
The position and nature of substituents on the phenyl ring significantly influence each compound's pharmacological profile.
Research Findings
Recent studies have focused on synthesizing derivatives of cathinones to explore their biological activities further. For example, modifications to enhance selectivity for specific monoamine transporters have shown promise in preclinical models. The ongoing research aims to elucidate the structure-activity relationships (SAR) that govern these compounds' effects .
Q & A
Basic: What are the standard laboratory synthesis routes for 1-(3-Fluorophenyl)pentan-1-one?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where 3-fluorobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Yields range from 50–70%, depending on purification methods (e.g., column chromatography) . Alternative routes may involve Grignard reagents or ketone functionalization, but Friedel-Crafts remains the most cited method for aryl ketone synthesis .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To identify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons; ¹⁹F NMR at ~-110 ppm for fluorine) and pentanone chain (ketone carbon at ~205–210 ppm).
- IR Spectroscopy : Strong carbonyl stretch (~1700–1720 cm⁻¹) confirms the ketone group.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 194 (C₁₁H₁₁FO⁺) and fragmentation patterns validate the structure .
Advanced: How does the 3-fluorophenyl substituent influence electronic and steric properties compared to non-fluorinated analogs?
Methodological Answer:
The electron-withdrawing nature of fluorine reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions (e.g., slower nitration compared to non-fluorinated analogs). Computational studies (DFT calculations) show enhanced polarization of the carbonyl group, increasing its electrophilicity. Steric effects are minimal due to fluorine’s small size, but meta-substitution directs reactions to specific ring positions .
Advanced: What strategies enable enantioselective synthesis of derivatives of this compound?
Methodological Answer:
Chiral resolution or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can introduce stereocenters. For example:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct ketone reduction to secondary alcohols.
- Enzymatic reduction : Ketoreductases selectively reduce the carbonyl group with >90% enantiomeric excess (ee) .
Basic: What common chemical transformations does this compound undergo?
Methodological Answer:
- Reduction : LiAlH₄ or NaBH₄ reduces the ketone to 1-(3-fluorophenyl)pentan-1-ol.
- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) form tertiary alcohols.
- Oxidation : Under strong conditions (e.g., KMnO₄), the pentanone chain oxidizes to carboxylic acids .
Advanced: How can computational modeling predict the biological activity of fluorophenyl ketone derivatives?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate structural features with activity. For example, fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., monoamine transporters). MD simulations assess stability of ligand-receptor complexes, guiding SAR optimization .
Advanced: What crystallographic techniques resolve the solid-state structure of this compound complexes?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard. Data collection at 100–150 K minimizes thermal motion artifacts. Refinement protocols (e.g., SHELXL) resolve fluorine’s positional disorder. Key metrics: R₁ < 0.05, Flack parameter for chirality .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
- Store in airtight containers away from oxidizers.
- Emergency procedures: Rinse skin/eyes with water; consult SDS for disposal guidelines .
Advanced: How do structural modifications to the pentanone chain impact pharmacological activity?
Methodological Answer:
- Chain elongation (e.g., hexanone analogs) increases lipophilicity, enhancing blood-brain barrier penetration.
- Branched chains (e.g., 3-methylpentanone) reduce metabolic degradation. In vitro assays (e.g., DAT inhibition) show potency correlates with chain flexibility .
Advanced: What are the synthetic challenges in regioselective functionalization of the 3-fluorophenyl ring?
Methodological Answer:
Fluorine’s meta-directing effect complicates ortho/para substitutions. Strategies:
- Protecting groups : Block reactive sites before functionalization.
- Directed ortho-metalation : Use LDA or Grignard reagents with directing groups (e.g., –OMe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
